molecular formula C19H22N4O5S B2745723 1-(2-((3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1351631-56-5

1-(2-((3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No. B2745723
M. Wt: 418.47
InChI Key: XANGKLDMVBRVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthesis and Spectral Analysis

  • The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrates the interest in oxadiazole-bearing compounds for their biological activities. A series of steps including reactions with benzenesulfonyl chloride and ethyl isonipecotate led to the formation of targeted compounds. These compounds were synthesized and characterized through 1H-NMR, IR, and mass spectral data, indicating the methodological versatility in creating compounds with potential biological activities (H. Khalid et al., 2016).

Antibacterial Activity

  • Research into the synthesis of compounds like the 1,3,4-oxadiazole nucleus demonstrates their application in antibacterial studies. The antibacterial potential of these compounds, including their activity against both Gram-negative and Gram-positive bacteria, has been evaluated, showing moderate to significant activity. This highlights their potential use in developing new antibacterial agents (Kashif Iqbal et al., 2017).

Anticancer Activity

  • Compounds bearing the 1,3,4-oxadiazole structure have also been evaluated for their anticancer potential. The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents is a significant area of research. These compounds were tested for their ability to inhibit cancer cell growth, showing some compounds had low IC50 values indicating strong anticancer activity (A. Rehman et al., 2018).

Enzyme Inhibition for Alzheimer’s Disease

  • The synthesis of N-substituted derivatives for evaluating new drug candidates for Alzheimer’s disease reflects the therapeutic potential of these compounds. The inhibition of acetylcholinesterase (AChE) enzyme activity by these compounds suggests their usefulness in treating Alzheimer’s and related cognitive disorders (A. Rehman et al., 2018).

Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to handle all chemicals with care and follow safety protocols.


Future Directions

Oxadiazole derivatives have shown potential in a wide range of applications, including as anticancer, vasodilator, anticonvulsant, antidiabetic agents1, and more. Future research could focus on designing and synthesizing new oxadiazole derivatives with improved properties and activities.


Please note that this is a general analysis based on the classes of compounds your molecule belongs to. For a comprehensive analysis of the specific compound, more detailed information or studies would be needed.


properties

IUPAC Name

1-[2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c24-17-7-4-8-18(25)23(17)9-10-29(26,27)22-12-15(13-22)19-20-16(21-28-19)11-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANGKLDMVBRVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

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